2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core, a piperazine ring, and a fluorinated pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology and antimicrobial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of condensation reactions involving fluorinated aromatic compounds and amines.
Piperazine Ring Formation: The piperazine ring is introduced via nucleophilic substitution reactions, often using diisopropylethylamine as a base.
Coupling Reactions: The pyrimidine and piperazine intermediates are coupled using reagents like trimethoxy aniline under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Diisopropylethylamine, trimethoxy aniline.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-6-phenylpyrimidin-4-yl derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Piperazine-containing compounds: Similar compounds with piperazine rings are known for their therapeutic potential in various diseases.
Uniqueness
2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a valuable candidate for drug development .
Properties
IUPAC Name |
2-[2-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2/c1-15-7-8-17(29)28(25-15)13-18(30)26-9-11-27(12-10-26)21-19(22)20(23-14-24-21)16-5-3-2-4-6-16/h2-8,14H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCFTIYJPGKJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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